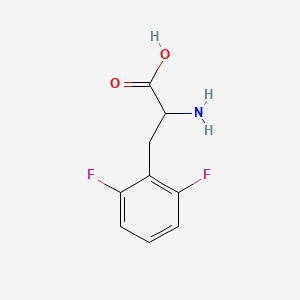

2,6-Difluoro-DL-phenylalanine

概要

説明

2,6-Difluoro-DL-phenylalanine is a fluorinated derivative of phenylalanine, an essential aromatic amino acidFluorinated phenylalanines, including this compound, are known for their enhanced stability and unique reactivity, which have applications in drug development, enzyme inhibition, and protein engineering .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-DL-phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of phenylalanine using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the 2 and 6 positions on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the production process, ensuring high purity and consistency of the final product .

化学反応の分析

Synthetic Routes and Halogenation

The synthesis of fluorinated phenylalanines often involves multi-step halogenation and asymmetric hydrogenation . For 2,6-difluoro derivatives, a common approach includes:

- Friedel-Crafts acylation : Fluorobenzene derivatives are acylated to generate intermediates, followed by reductive amination or enzymatic resolution .

- Enzymatic stereoinversion : Racemic mixtures (DL-forms) are resolved using engineered phenylalanine ammonia-lyases (PALs) or dehydrogenases (e.g., StDAPDH/H227V) to yield enantiopure D- or L-forms .

Example Synthesis :

A three-component condensation of fluorinated benzaldehydes (e.g., 2,6-difluorobenzaldehyde) with N-acetylglycine and acetic anhydride yields oxazolones, which undergo reductive cleavage with red phosphorus/HI to form 2,6-difluoro-DL-phenylalanine .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Aldol Condensation | N-Acetylglycine, Ac₂O, NaOAc | 75–85% | |

| Reductive Cleavage | Red P, HI | 60–70% |

Electrophilic Aromatic Substitution

- Nitration : Requires concentrated HNO₃/H₂SO₄ at elevated temperatures, yielding nitro derivatives at the para position relative to fluorines.

- Sulfonation : Limited by steric hindrance, but possible with oleum at 100°C .

Electrostatic Potential Analysis :

Increasing fluorine substitution linearly reduces the π-system’s electrostatic potential, diminishing cation-π interactions (Table 1) .

| Compound | ΔG (kcal/mol) vs. Na⁺ | % Phe Interaction |

|---|---|---|

| Phe | 0 | 100% |

| 2,6-F₂-Phe | -1.8 | 82% |

Biochemical Reactivity

This compound is incorporated into proteins via amber suppression using evolved tRNA/synthetase pairs (e.g., Phe X-D6). Key findings:

- Thermostability : Fluorination enhances protein stability; difluoro-oxytocin shows 63% residual activity after 24h at pH 7.0 vs. 40% for wild type .

- Enzymatic Processing : PALs catalyze the amination of fluorinated cinnamic acids to phenylalanine derivatives in continuous flow systems (85% conversion, 50°C) .

Encoding Efficiency in E. coli:

| ncAA | Yield (%) | ee (%) |

|---|---|---|

| 2,6-F₂-Phe | 76 | >99 |

| penta-F-Phe | 34 | 94 |

Stability and Degradation

科学的研究の応用

Pharmaceutical Applications

Fluorinated Phenylalanines in Drug Development

Fluorinated amino acids, including 2,6-difluoro-DL-phenylalanine, have been investigated for their potential as enzyme inhibitors and therapeutic agents. The incorporation of fluorine into phenylalanine alters its biochemical properties, enhancing the stability and efficacy of peptide-based drugs. This modification can improve the bioavailability and pharmacokinetic profiles of therapeutics, making them more effective in clinical settings .

Case Study: Enzyme Inhibition

Research has demonstrated that fluorinated phenylalanines can inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that this compound can modulate enzyme activity through structural changes that affect substrate binding and catalysis .

Biochemical Research

Incorporation into Proteins

The ability to incorporate fluorinated phenylalanines into proteins allows researchers to study protein structure and function more effectively. These fluorinated derivatives can enhance the stability of proteins under physiological conditions, making them valuable tools in biochemical research .

Table: Properties of Fluorinated Phenylalanines

| Property | Effect of Fluorination |

|---|---|

| Stability | Increased resistance to proteolysis |

| Hydrophobicity | Enhanced interaction with lipid membranes |

| Bioavailability | Improved absorption in biological systems |

| Enzyme Activity Modulation | Altered kinetic properties |

Imaging Applications

Positron Emission Tomography (PET)

One of the notable applications of this compound is in PET imaging. The radiolabeled form, such as 18F-labeled derivatives, has shown promise in distinguishing between tumor types and assessing metabolic activity in cancer cells. This application is particularly significant for glioblastoma imaging, where traditional glucose-based tracers may not provide adequate contrast due to high background uptake in normal brain tissue .

Case Study: Tumor Imaging

In a clinical setting, PET imaging utilizing 18F-labeled this compound demonstrated superior differentiation between tumor and inflammatory lesions compared to conventional imaging agents. This capability allows for better assessment of tumor metabolism and treatment response over time.

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

- Cell Proliferation: In vitro studies indicate that this compound can enhance DNA synthesis in certain cancer cell lines, suggesting a role in promoting tumor growth through metabolic pathways.

- Comparative Uptake Studies: Analysis shows that fluorinated amino acids provide better imaging contrast in tumors compared to traditional agents like 18F-fluorodeoxyglucose (FDG), particularly in brain tumors .

作用機序

The mechanism of action of 2,6-Difluoro-DL-phenylalanine involves its incorporation into proteins and peptides, where the fluorine atoms can influence the protein’s structure and function. The fluorine atoms can alter the electronic environment of the aromatic ring, affecting interactions with other molecules and enzymes. This can lead to changes in enzyme activity, protein stability, and binding affinity .

類似化合物との比較

- 2-Fluorophenylalanine

- 3-Fluorophenylalanine

- 4-Fluorophenylalanine

- 2,3-Difluorophenylalanine

- 2,4-Difluorophenylalanine

Comparison: 2,6-Difluoro-DL-phenylalanine is unique due to the presence of two fluorine atoms at the 2 and 6 positions on the aromatic ring. This specific substitution pattern can lead to distinct electronic and steric effects compared to other fluorinated phenylalanines. For example, this compound may exhibit different reactivity and binding properties, making it particularly useful in certain applications where other fluorinated phenylalanines may not be as effective .

生物活性

2,6-Difluoro-DL-phenylalanine (DFPhe) is a fluorinated analog of the amino acid phenylalanine, which has garnered interest in biochemical and pharmacological research due to its unique properties. This compound's biological activity is primarily linked to its influence on metabolic pathways, particularly those involving aromatic amino acids. This article reviews the biological activity of DFPhe, focusing on its enzymatic interactions, effects on cellular processes, and potential therapeutic applications.

DFPhe is characterized by the substitution of two fluorine atoms at the 2 and 6 positions of the phenylalanine aromatic ring. This modification alters the compound's electronic properties, potentially enhancing its binding affinity to various enzymes and receptors.

Enzymatic Interactions

DFPhe's biological activity can be largely attributed to its role as an inhibitor of key enzymes in the aromatic amino acid biosynthesis pathway. Research indicates that DFPhe acts as a noncompetitive inhibitor of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) , a critical enzyme in this pathway. The inhibition results from DFPhe's structural similarity to phenylalanine, allowing it to bind at the active site without competing with the substrate directly .

Table 1: Inhibition Characteristics of DFPhe

| Enzyme | Inhibition Type | IC50 (mM) |

|---|---|---|

| DAHPS | Noncompetitive | 0.2 |

| Prephenate Dehydratase | Allosteric Inhibition | Not specified |

Effects on Cellular Metabolism

The introduction of DFPhe into cellular systems has been shown to disrupt normal metabolic functions. For example, in studies involving Synechocystis sp. , a cyanobacterium, DFPhe led to significant growth inhibition due to feedback regulation mechanisms . This inhibition was correlated with decreased levels of phycocyanin pigments, indicative of amino acid starvation.

Case Studies and Experimental Findings

Several studies have highlighted the effects of DFPhe in various biological contexts:

- Cyanobacterial Growth Inhibition : A study demonstrated that DFPhe inhibited growth in Synechocystis sp., with observed reductions in pigment production and overall biomass when exposed to concentrations as low as 0.2 mM .

- Fluorinated Amino Acids in Cancer Research : Recent investigations into fluorinated amino acids like DFPhe have shown promise in targeting L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumors. The accumulation of DFPhe in tumor tissues suggests its potential as a therapeutic agent for cancer treatment .

- Protein Expression Studies : In experiments using mammalian cell lines, DFPhe was incorporated into proteins via engineered tRNA synthetases, demonstrating its utility as a non-canonical amino acid for studying protein function and interactions .

Pharmacological Applications

The unique properties of DFPhe make it a candidate for various pharmacological applications:

- Cancer Therapy : Given its ability to inhibit LAT1 and affect tumor metabolism, DFPhe may serve as an adjunctive treatment in cancer therapies targeting amino acid transporters.

- Neuroprotective Strategies : Due to its structural similarity to phenylalanine, DFPhe could be explored for its effects on neurological conditions related to phenylalanine metabolism, such as Phenylketonuria (PKU) where proper management of phenylalanine levels is crucial .

特性

IUPAC Name |

2-amino-3-(2,6-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOVYDPRGDZBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371796 | |

| Record name | 2,6-difluoro-dl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32133-39-4 | |

| Record name | 2,6-Difluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32133-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-difluoro-dl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32133-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。